molecular formula C12H12BrN3 B8281300 N1-(3-aminophenyl)-4-bromobenzene-1,2-diamine

N1-(3-aminophenyl)-4-bromobenzene-1,2-diamine

Cat. No. B8281300
M. Wt: 278.15 g/mol
InChI Key: HFTXHSLHZDJTHJ-UHFFFAOYSA-N
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Patent
US08754114B2

Procedure details

A mixture of tert-butyl {3-[(4-bromo-2-nitrophenyl)amino]phenyl}carbamate (10.1 g, 24.7 mmol) and tin dichloride (24 g, 120 mmol, Aldrich, Cat. No. 208256) in ethanol (100 mL) was heated at 100° C. overnight. The solution was quenched with 1N NaOH aqueous solution, and then extracted with ethyl acetate twice. The combined organic phases were washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated under reduced pressure to afford the desired compound (6.8 g, 99%). LCMS (M+H)+: m/z=278.0.
Name
tert-butyl {3-[(4-bromo-2-nitrophenyl)amino]phenyl}carbamate
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:10]=[C:11]([NH:15]C(=O)OC(C)(C)C)[CH:12]=[CH:13][CH:14]=2)=[C:4]([N+:23]([O-])=O)[CH:3]=1.[Sn](Cl)Cl>C(O)C>[NH2:15][C:11]1[CH:10]=[C:9]([NH:8][C:5]2[C:4]([NH2:23])=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
tert-butyl {3-[(4-bromo-2-nitrophenyl)amino]phenyl}carbamate
Quantity
10.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC=1C=C(C=CC1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was quenched with 1N NaOH aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate twice
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)NC=1C(=CC(=CC1)Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.